Hydroxychloroquine, (S)-

Vue d'ensemble

Description

Synthesis Analysis

Hydroxychloroquine (HCQ) and its key intermediates like 4,7-dichloroquinoline (4,7- DCQ) and 2- ((4-aminopentyl) (ethyl)amino)ethan-1-ol 9 (aka hydroxy novaldiamine; HNDA) have been synthesized through various strategies for industrial and academic purposes .Molecular Structure Analysis

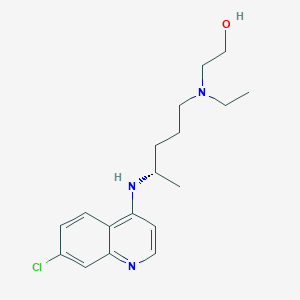

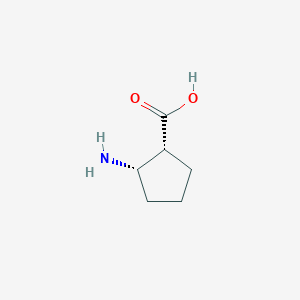

Hydroxychloroquine is an aminoquinoline where one of the N-ethyl groups is hydroxylated at position 2 . The molecular formula of Hydroxychloroquine is C18H26ClN3O .Chemical Reactions Analysis

Hydroxychloroquine can undergo various degradation pathways including trans esterification reaction with ethyl acetate and formation of HCA, esterification reaction with sulfuric acid and formation of HCS, typical Hofmann elimination reaction form hydroxychloroquine sulfate will give DHC, oxidation reaction of HCQ with oxygen will give N -oxide impurity .Physical And Chemical Properties Analysis

Hydroxychloroquine is a weak base and has a characteristic ‘deep’ volume of distribution and a half-life of around 50 days . The molecular weight of Hydroxychloroquine is 335.9 g/mol .Applications De Recherche Scientifique

COVID-19 Treatment and Prophylaxis :

- Hydroxychloroquine has been investigated for its potential to treat COVID-19 due to its ability to limit the replication of SARS-CoV-2 in vitro. The efficacy of the drug for this purpose remains a subject of extensive study and debate (Meo, Klonoff, & Akram, 2020).

- Another study highlighted the ethical aspects of using off-label drugs like hydroxychloroquine during the pandemic, emphasizing the need for rigorous and prudent research to ensure the maximization of benefits (Li et al., 2022).

Malaria Chemoprophylaxis :

- A study on the pharmacokinetics of hydroxychloroquine in the context of malaria caused by Plasmodium vivax suggested that plasma concentrations lower than predicted by the pharmacokinetic model were a significant cause of prophylactic failure (Lim et al., 2009).

Rheumatoid Arthritis :

- Research has shown that hydroxychloroquine is used as a second-line treatment for rheumatoid arthritis. The study developed a population pharmacokinetics model for hydroxychloroquine, contributing to understanding its clinical use in this context (Carmichael, Charles, & Tett, 2003).

Diverse Modes of Action and Repurposing :

- Hydroxychloroquine's potential for repurposing against various diseases, including viral infections like COVID-19, has been discussed. The review emphasized the diverse modes of action of hydroxychloroquine and chloroquine, including alteration of acidic environments inside lysosomes and inhibition of cytokine storm in host cells (Tripathy et al., 2020).

Endothelial Dysfunction :

- Hydroxychloroquine showed significant reduction in TNF-α and preeclamptic serum induced endothelin-1, suggesting its protective effect on endothelial dysfunction in an in vitro model (Rahman et al., 2016).

Scientometric Analysis of Research Trends :

- An analysis of hydroxychloroquine research publications up to June 2020 identified significant active research areas and the most specialized countries in hydroxychloroquine research, highlighting the global interest and research trend in this drug (Antony, Selvaraju, & Clarance M, 2021).

Mécanisme D'action

Target of Action

It is known that the compound interacts with various cellular components, potentially influencing multiple biochemical pathways .

Mode of Action

(S)-Hydroxychloroquine’s mode of action is complex and multifaceted. It is believed to interact with its targets, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes are still under investigation .

Biochemical Pathways

(S)-Hydroxychloroquine is thought to affect several biochemical pathways. These include pathways related to inflammation, immune response, and cellular metabolism . The compound’s effects on these pathways can lead to downstream effects such as modulation of immune response and alteration of cellular metabolic processes .

Pharmacokinetics

The pharmacokinetics of (S)-Hydroxychloroquine involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the body, distributed to its sites of action, metabolized into various forms, and eventually excreted . These processes influence the compound’s bioavailability, or the extent and rate at which it reaches its sites of action.

Result of Action

The molecular and cellular effects of (S)-Hydroxychloroquine’s action are diverse, reflecting its multiple targets and modes of action. These effects can include modulation of immune response, alteration of cellular metabolic processes, and potential impacts on cellular growth and survival .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (S)-Hydroxychloroquine. These factors can include the physiological environment within the body, such as pH and temperature, as well as external factors such as diet and exposure to other substances . Understanding these influences is crucial for optimizing the use of the compound in different contexts.

Safety and Hazards

Propriétés

IUPAC Name |

2-[[(4S)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSMGPRMXLTPCZ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCC[C@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160181 | |

| Record name | Hydroxychloroquine, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Hydroxychloroquine | |

CAS RN |

137433-24-0 | |

| Record name | (S)-Hydroxychloroquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137433-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxychloroquine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137433240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxychloroquine, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYCHLOROQUINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34U111Z6LU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key differences between (R)-Hydroxychloroquine and (S)-Hydroxychloroquine in terms of their activity against SARS-CoV-2?

A1: Research indicates that (S)-Hydroxychloroquine exhibits significantly greater antiviral activity against SARS-CoV-2 compared to its (R)-enantiomer. [] This difference in activity is also observed in their binding affinities to the viral enzyme Mpro, crucial for viral replication. [] Notably, (S)-Hydroxychloroquine demonstrates a less potent inhibitory effect on the hERG channel, suggesting a lower cardiac toxicity risk compared to both (R)-Hydroxychloroquine and the racemic mixture. []

Q2: Does the body handle the two enantiomers of Hydroxychloroquine differently?

A2: Yes, studies show that the pharmacokinetics of Hydroxychloroquine enantiomers differ. Following administration of the racemic mixture, (R)-Hydroxychloroquine reaches higher blood concentrations compared to (S)-Hydroxychloroquine in patients with rheumatoid arthritis. [] This difference suggests stereoselective metabolism of Hydroxychloroquine. [] Furthermore, (S)-Hydroxychloroquine demonstrates a higher renal clearance rate compared to its (R)-enantiomer, suggesting preferential elimination of the (S)-enantiomer through the kidneys. []

Q3: Why is it important to study the individual enantiomers of drugs like Hydroxychloroquine?

A3: Investigating the distinct properties of individual enantiomers is crucial because they can exhibit different pharmacological activities, metabolic profiles, and toxicity risks. [, ] As seen with Hydroxychloroquine, the (S)-enantiomer shows superior antiviral activity and a potentially safer cardiac profile compared to the (R)-enantiomer. [] Understanding these differences can lead to the development of more targeted and safer therapies. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

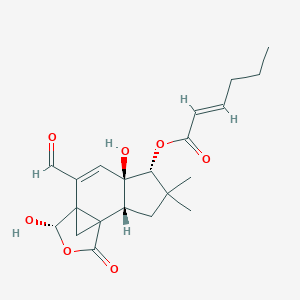

![[(3S,8R,9S,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B56634.png)

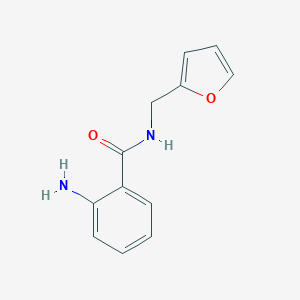

![2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B56663.png)